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molecular formula C15H11F2NO2S B1398640 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene CAS No. 668990-76-9

1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene

Cat. No. B1398640
M. Wt: 307.3 g/mol
InChI Key: XRZVJWVIFPCZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259171B2

Procedure details

To a mixture of N-[(2,6-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide (2.07 g, 6.36 mmol) and THF (15 mL) is added phosphorous oxychloride (POCl3) (1.19 mL, 12.7 mmol) over a period of 5 minutes, and the resulting mixture stirred at room temperature for 10 minutes. The reaction is then cooled to 4° C. using an ice/water bath and 2,6-lutidine (4.45 mL, 38.2 mmol) is added over 30 minutes, maintaining the temperature less than 12° C. The cooling bath is removed and the mixture stirred at room temperature for 18 hours. The reaction mixture is poured into a stirred, ice water cooled solution of ice and saturated aqueous sodium bicarbonate (NaHCO3). The mixture is extracted with ethyl acetate (2×). The combined organic extracts are washed with 1N aqueous hydrochloric acid (30.0 mL), saturated aqueous sodium bicarbonate (NaHCO3) (30.0 mL), brine (30.0 mL) and dried (MgSO4). The solvents are removed in vacuo, and isopropanol (18.0 mL) is added to the residual brownish solid. The resulting slurry is stirred at room temperature for 2 hours, then water is added and the slurry stirred for an additional 30 minutes at room temperature. The slurry is filtered, the cake washed with 2:1 isopropanol-water (2×) and dried in a vacuum-oven (30° C.) for 48 hours. The title compound may be obtained as a tan solid (1.33 g, 68%).
Name
N-[(2,6-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Quantity
4.45 mL
Type
reactant
Reaction Step Three
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH:9]([S:13]([C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1)(=[O:15])=[O:14])[NH:10][CH:11]=O.P(Cl)(Cl)(Cl)=O.N1C(C)=CC=CC=1C>C1COCC1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([S:13]([CH:9]([N+:10]#[C-:11])[C:3]2[C:2]([F:1])=[CH:7][CH:6]=[CH:5][C:4]=2[F:8])(=[O:15])=[O:14])=[CH:21][CH:20]=1

Inputs

Step One
Name
N-[(2,6-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide
Quantity
2.07 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.19 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
4.45 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled to 4° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature less than 12° C
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into a stirred, ice water cooled solution of ice and saturated aqueous sodium bicarbonate (NaHCO3)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
The combined organic extracts are washed with 1N aqueous hydrochloric acid (30.0 mL), saturated aqueous sodium bicarbonate (NaHCO3) (30.0 mL), brine (30.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo, and isopropanol (18.0 mL)
ADDITION
Type
ADDITION
Details
is added to the residual brownish solid
STIRRING
Type
STIRRING
Details
The resulting slurry is stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
water is added
STIRRING
Type
STIRRING
Details
the slurry stirred for an additional 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The slurry is filtered
WASH
Type
WASH
Details
the cake washed with 2:1 isopropanol-water (2×)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum-oven (30° C.) for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C(C1=C(C=CC=C1F)F)[N+]#[C-])C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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